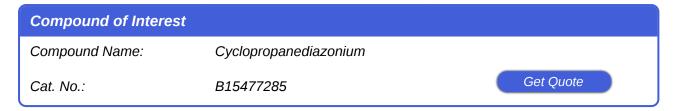


### Application Notes and Protocols for Cycloaddition Reactions Utilizing Activated Cyclopropanes

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cyclopropane rings, due to their inherent ring strain, serve as versatile three-carbon building blocks in organic synthesis. When appropriately activated with donor and acceptor groups, or incorporated into systems with unsaturation, they can undergo a variety of ring-opening and cycloaddition reactions to construct larger, more complex molecular architectures. While the direct use of a "cyclopropanediazonium" species in cycloaddition is not a widely documented synthetic strategy, the underlying principle of using the cyclopropane unit as a synthon for cycloadditions is a powerful and well-established concept. These reactions provide efficient routes to five-, six-, seven-, and eight-membered carbo- and heterocyclic rings, which are prevalent scaffolds in medicinally relevant compounds.

This document provides detailed application notes and experimental protocols for several key classes of cycloaddition reactions that utilize activated cyclopropanes as key reactive partners. These methodologies offer significant advantages in terms of efficiency, stereocontrol, and the rapid generation of molecular complexity from readily available starting materials.

# I. Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes



Lewis acid activation of donor-acceptor (D-A) cyclopropanes facilitates their formal [3+2] cycloaddition with various dipolarophiles, providing access to highly functionalized five-membered rings. The Lewis acid promotes the ring opening of the cyclopropane to form a 1,3-zwitterionic intermediate, which is then trapped by a suitable reaction partner.

### A. Scandium-Catalyzed [3+2] Cycloaddition with Thioketenes

This protocol describes the synthesis of 2-methylidene-tetrahydrothiophenes via a Scandium(III) triflate-catalyzed [3+2] cycloaddition of D-A cyclopropanes with thioketenes.[1][2] This reaction is notable for its efficiency in forming sulfur-containing heterocycles.

**Experimental Workflow:** 



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Caption: General workflow for the Sc(OTf)3-catalyzed [3+2] cycloaddition.

#### **Detailed Protocol:**

To a solution of the donor-acceptor cyclopropane (100  $\mu$ mol) and Sc(OTf) $_3$  (10 mol%) in dry CH $_2$ Cl $_2$  (1.0 mL) is added a solution of the thioketene (120  $\mu$ mol) in CH $_2$ Cl $_2$ . The reaction mixture is stirred at room temperature or heated to 60 °C, depending on the steric hindrance of the thioketene, and monitored by TLC.[1][2] Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2-methylidene-tetrahydrothiophene.

Quantitative Data:



Entry	Donor- Acceptor Cyclopropa ne (R¹)	Thioketene	Temp. (°C)	Yield (%)	dr (Z:E)
1	Phenyl	(tert-butyl)iso- propyl thioketene	rt	57	72:28
2	Benzyl	(tert-butyl)iso- propyl thioketene	rt	75	83:17
3	Naphthyl	(tert-butyl)iso- propyl thioketene	rt	55	85:15
4	Thienyl	(tert-butyl)iso- propyl thioketene	rt	27	>95:5
5	Phenyl	2,2,6,6- tetramethylcy clohexylidene thioketene	60	36	-

# II. Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes

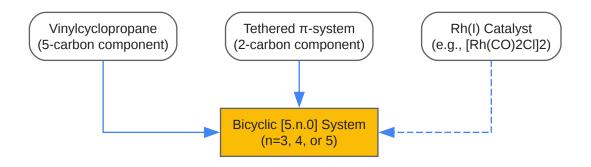
Vinylcyclopropanes (VCPs) are versatile five-carbon components in transition metal-catalyzed [5+2] cycloadditions, providing a powerful method for the synthesis of seven-membered rings. [3] Rhodium and palladium complexes are commonly employed catalysts for these transformations.

# A. Wender's Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition



This reaction allows for the efficient construction of bicyclic systems containing a sevenmembered ring from acyclic precursors containing both a vinylcyclopropane and a tethered  $\pi$ system (alkyne, alkene, or allene).

Logical Relationship of Reaction Components:



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Caption: Key components of the intramolecular [5+2] cycloaddition.

#### **Detailed Protocol:**

A solution of the vinylcyclopropane-alkyne (or alkene/allene) substrate in a degassed solvent (e.g., 1,2-dichloroethane) is treated with a rhodium(I) catalyst, such as [Rh(CO)<sub>2</sub>Cl]<sub>2</sub> or a chiral Rh-BINAP complex for asymmetric variants.[3] The reaction is typically heated, and upon completion, the solvent is removed in vacuo, and the product is purified by flash chromatography.

### B. Palladium-Catalyzed Asymmetric [5+2] Dipolar Cycloaddition with α-Diazoketones

This visible-light-driven method utilizes a palladium catalyst to achieve an asymmetric [5+2] cycloaddition of vinylcyclopropanes with  $\alpha$ -diazoketones, leading to enantioenriched sevenmembered lactones.[4][5]

#### **Experimental Workflow:**





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Caption: General workflow for the Pd-catalyzed asymmetric [5+2] cycloaddition.

#### **Detailed Protocol:**

In a reaction tube, the vinylcyclopropane,  $\alpha$ -diazoketone, palladium catalyst, and a chiral ligand are dissolved in a suitable solvent. The mixture is then irradiated with visible light (e.g., blue LEDs) and stirred at a controlled temperature.[5] After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield the enantioenriched seven-membered lactone.

#### Quantitative Data:



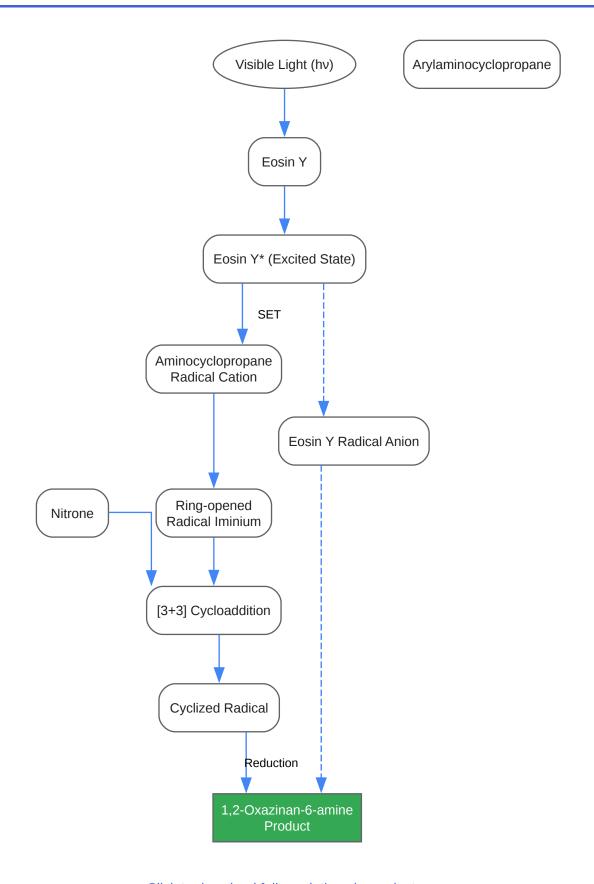
Entry	Vinylcyclop ropane	α- Diazoketon e	Yield (%)	er	dr
1	Substituted VCP 1	Aryl α- diazoketone A	92	99:1	12.5:1
2	Substituted VCP 2	Aryl α- diazoketone B	85	98:2	>20:1
3	Substituted VCP 3	Alkyl α- diazoketone C	78	95:5	10:1
4	Substituted VCP 4	Aryl α- diazoketone D	65	97:3	8:1
5	Substituted VCP 5	Alkyl α- diazoketone E	52	92:8	5:1

# III. Photocatalytic [3+3] Cycloaddition of Arylaminocyclopropanes with Nitrones

This method employs Eosin Y as a photocatalyst under visible light irradiation to achieve a [3+3] cycloaddition between arylaminocyclopropanes and nitrones, affording highly diastereoselective 1,2-oxazinan-6-amine derivatives.[6]

Proposed Signaling Pathway (Reaction Mechanism):





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Caption: Proposed mechanism for the photocatalytic [3+3] cycloaddition.



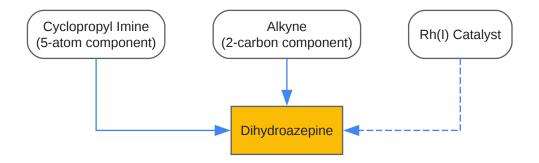
#### **Detailed Protocol:**

A mixture of the arylaminocyclopropane, nitrone, and Eosin Y in a suitable solvent is irradiated with visible light (e.g., a compact fluorescent lamp or LEDs) at room temperature.[6] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated and the residue is purified by column chromatography to provide the desired 1,2-oxazinan-6-amine derivative.

# IV. Rhodium-Catalyzed Hetero-[5+2] Cycloaddition of Cyclopropyl Imines and Alkynes

This reaction provides a direct route to dihydroazepines through a rhodium(I)-catalyzed hetero-[5+2] cycloaddition of cyclopropyl imines (as the five-atom component) and alkynes (as the two-carbon component).[7]

Logical Relationship of Reaction Components:



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Caption: Key components for the synthesis of dihydroazepines.

#### Detailed Protocol:

To a solution of the cyclopropyl imine and the alkyne in a suitable solvent is added the Rh(I) catalyst. The reaction mixture is then heated. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to afford the dihydroazepine. This reaction has been shown to be scalable to produce gram quantities of the product.[7]



### Conclusion

The cycloaddition reactions of activated cyclopropanes presented herein represent a suite of powerful synthetic tools for the construction of diverse and complex cyclic molecules. These methods offer high levels of control over stereochemistry and regioselectivity, and they often proceed under mild conditions with good functional group tolerance. For researchers in drug discovery and development, these protocols provide efficient pathways to novel scaffolds and analogs of biologically active compounds. The provided experimental details and data serve as a starting point for the application of these valuable transformations in a research setting.

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